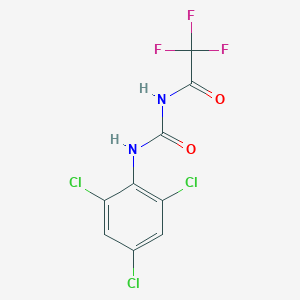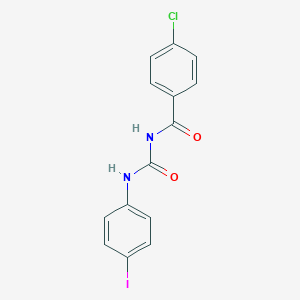![molecular formula C19H18N6O B284431 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284431.png)
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is thought to be responsible for the compound's anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anticonvulsant activity by modulating the activity of neurotransmitters in the brain. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in various diseases. However, the compound also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to study its potential use in cancer therapy in more detail. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to design experiments to study its effects in vivo. Finally, more research is needed to optimize the synthesis method of the compound to improve its solubility and yield.
Synthesemethoden
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 6-aminopyridine-3-carboxylic acid with 2-methylphenyl isocyanate in the presence of triethylamine. The resulting product is then reacted with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in various therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer therapy. It has also been shown to have anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H18N6O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-12-6-3-4-8-15(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)14-7-5-9-20-10-14/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23) |
InChI-Schlüssel |
PJYGKNMVEVDEFR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)







